

# A Comparative Guide to TS-021: Monotherapy vs. Combination Therapy in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **TS-021** (also known as Sym021) as a monotherapy versus its use in combination with other immunotherapies. The data presented is based on findings from clinical trials and preclinical studies, offering insights into the therapeutic potential of these different treatment strategies.

# Overview of TS-021 (Sym021)

**TS-021** is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1). By binding to PD-1, **TS-021** blocks the interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed by tumor cells to evade the immune system. This blockade is designed to restore the activity of T-cells, enabling them to recognize and attack cancer cells.

### Clinical Efficacy: A Head-to-Head Comparison

The primary clinical evidence for **TS-021** comes from the Phase 1 clinical trial NCT03311412, which evaluated the safety and preliminary efficacy of **TS-021** as a monotherapy and in combination with two other checkpoint inhibitors: Sym022 (an anti-LAG-3 antibody) and Sym023 (an anti-TIM-3 antibody) in patients with advanced solid tumors.[1]

#### **Quantitative Data Summary**

The following table summarizes the key efficacy data from the NCT03311412 study. It is important to note that the available data for the combination therapies may be from interim



analyses and not the final results.

| Treatment Arm                       | Number of<br>Patients (n) | Objective<br>Response<br>Rate (ORR) | Complete<br>Response (CR) | Partial<br>Response (PR) |
|-------------------------------------|---------------------------|-------------------------------------|---------------------------|--------------------------|
| TS-021<br>Monotherapy               | 17                        | 11.8%                               | 1                         | 1                        |
| TS-021 +<br>Sym022 (anti-<br>LAG-3) | 20 (interim<br>analysis)  | 5%                                  | 0                         | 1                        |
| TS-021 +<br>Sym023 (anti-<br>TIM-3) | 17                        | Responses<br>Observed*              | -                         | -                        |

<sup>\*</sup>Specific quantitative data for the **TS-021** + Sym023 arm from the available search results is limited to the statement that "responses were observed."

Antitumor activity was reported for both **TS-021** monotherapy and in combination with Sym022 or Sym023 in patients with heavily pretreated advanced cancer.[1] Preclinical models have suggested that combining **TS-021** with antibodies targeting other checkpoints, such as LAG-3 and TIM-3, can result in enhanced immunostimulatory and antitumor activity.

# **Experimental Protocols**

A key method for assessing the biological activity of **TS-021** in these studies was the measurement of immune modulation through an ex vivo IL-2 release assay.

# Ex Vivo Immune Modulation Assay (Based on Preclinical Studies)

Objective: To assess the ability of **TS-021** to enhance T-cell activation.

Methodology:



- Sample Collection: Whole blood samples are collected from patients before and after treatment with TS-021.
- Stimulation: The whole blood is stimulated with a T-cell activator, such as Staphylococcal enterotoxin B (SEB), which crosslinks T-cell receptors and antigen-presenting cells, leading to T-cell activation.
- Incubation: The stimulated blood is incubated for a specified period to allow for cytokine production.
- Measurement of IL-2 Release: The concentration of Interleukin-2 (IL-2), a key cytokine
  indicating T-cell activation, in the plasma is measured using a validated immunoassay, such
  as an ELISA (Enzyme-Linked Immunosorbent Assay).
- Analysis: An increase in IL-2 secretion in post-treatment samples compared to pre-treatment samples indicates that **TS-021** has successfully enhanced the T-cell response.

In the monotherapy arm of the NCT03311412 trial, immune modulation, as measured by this ex vivo IL-2 release, was observed in 11 of the 13 evaluated patients.[2]

## Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the **TS-021** signaling pathway and the clinical trial workflow.





Click to download full resolution via product page

Caption: Mechanism of Action of TS-021.



Click to download full resolution via product page

Caption: Workflow of the NCT03311412 Phase 1 Trial.



#### Conclusion

The available data from the Phase 1 study of **TS-021** (Sym021) demonstrates that the monotherapy is well-tolerated and shows signs of antitumor activity and immune modulation in patients with advanced solid tumors. While the combination of **TS-021** with other checkpoint inhibitors like anti-LAG-3 and anti-TIM-3 has a strong preclinical rationale for synergistic effects, the clinical data presented thus far is preliminary. Further results from the completed study are needed to definitively compare the efficacy of the combination therapies against **TS-021** monotherapy. The choice between monotherapy and combination therapy will likely depend on the tumor type, the patient's prior treatments, and the safety profile of the combination regimen.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to TS-021: Monotherapy vs. Combination Therapy in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574512#ts-021-combination-therapy-vs-monotherapy-in-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com